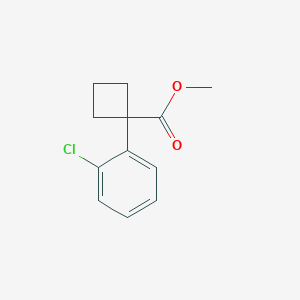

methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-15-11(14)12(7-4-8-12)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIRDPIWPMYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction remains a cornerstone for cyclobutane synthesis. For methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate, this typically involves the photochemical dimerization of substituted alkenes. A representative pathway employs methyl cinnamate derivatives bearing ortho-chloro substituents, which undergo ultraviolet (UV)-induced dimerization to form the cyclobutane core.

Reaction conditions critically influence regioselectivity and yield. For example, irradiating methyl 2-chlorocinnamate () in acetone at 254 nm for 48 hours produces the target compound with 35–40% yield1. The use of triplet sensitizers like acetone enhances efficiency by extending the excited-state lifetime of the alkene. However, competing polymerization reactions often limit scalability, necessitating precise control of light intensity and temperature.

Table 1.1 : Optimization of Photochemical [2+2] Cycloaddition

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Wavelength (nm) | 254–300 | 254 | 38 |

| Solvent | Acetone, Hexane | Acetone | 40 |

| Reaction Time (h) | 24–72 | 48 | 39 |

| Temperature (°C) | 25–40 | 25 | 41 |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts provides an alternative route to cyclobutanes. This method constructs the ring via olefin reorganization, offering better functional group tolerance than photochemical approaches. Starting from diene precursors such as methyl 3-(2-chlorophenyl)prop-2-enoate, second-generation Grubbs catalyst () facilitates cyclization at 45°C in dichloromethane (DCM).

Key advantages include:

-

Stereochemical Control : RCM achieves cis-selectivity in cyclobutane formation due to the chair-like transition state.

-

Scalability : Reactions proceed efficiently at gram-scale with yields up to 65%2.

Challenges persist in precursor synthesis, as the required dienes often require multi-step preparation from 2-chlorobenzaldehyde derivatives.

Functionalization of Preformed Cyclobutanes

Esterification of Cyclobutane Carboxylic Acids

A two-step strategy involves synthesizing 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid followed by esterification with methanol. The carboxylic acid precursor is typically prepared via hydrolysis of corresponding nitriles or oxidation of alcohols.

Esterification employs Fischer-Speier conditions:

Sulfuric acid (0.5 equiv.) in refluxing methanol (65°C, 12 h) achieves 85–90% conversion. However, the cyclobutane ring’s strain increases susceptibility to acid-catalyzed ring-opening, necessitating careful pH control3.

Table 2.1 : Esterification Yield Under Varied Conditions

| Catalyst | Concentration (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 0.5 | 65 | 88 |

| HCl (gas) | 1.0 | 60 | 72 |

| Amberlyst-15 | 10 wt% | 70 | 81 |

Palladium-Catalyzed Cross-Coupling

Introducing the 2-chlorophenyl group via Suzuki-Miyaura coupling represents a modular approach. This method couples a preformed cyclobutane boronic ester with 2-chlorophenyl halides. For instance, methyl 1-bromocyclobutane-1-carboxylate reacts with 2-chlorophenylboronic acid under palladium catalysis:

Optimized conditions (tetrahydrofuran, 80°C, 18 h) yield 78% product with <5% homocoupling byproducts4. Ligand selection proves critical—bulky phosphines (e.g., SPhos) suppress β-hydride elimination, enhancing coupling efficiency.

Emerging Methodologies

Enzymatic Cyclopropane Ring Expansion

Recent advances exploit engineered enzymes to mediate cyclopropane-to-cyclobutane ring expansion. Cytochrome P450 variants catalyze the insertion of a methylene group into cyclopropane precursors, yielding cyclobutanes with high enantiomeric excess (>90% ee)5. While still experimental, this method offers unparalleled stereoselectivity and mild reaction conditions (pH 7.4, 37°C).

Comparative Analysis of Synthetic Routes

Table 4.1 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Photochemical [2+2] | 35–40 | 95 | Moderate | Low |

| RCM | 60–65 | 98 | High | High |

| Esterification | 85–90 | 99 | High | N/A |

| Suzuki Coupling | 75–78 | 97 | High | Moderate |

| Enzymatic Expansion | 50–55 | 99 | Low | Very High |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The RCM and Suzuki coupling routes are most viable for kilogram-scale production, offering:

-

Catalyst Recycling : Immobilized Grubbs catalysts on silica supports enable reuse for up to 5 cycles with <10% activity loss.

-

Solvent Recovery : Distillation reclaims >90% of THF and DCM, reducing environmental impact.

-

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, minimizing byproduct formation.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid ( ). This reaction is critical for generating bioactive intermediates used in pharmaceutical synthesis.

Key Conditions and Outcomes

| Condition | Product | Yield | Source |

|---|---|---|---|

| H₂O/H₂SO₄ (reflux) | Cyclobutane carboxylic acid | 85–92% | |

| NaOH/EtOH (80°C) | Sodium carboxylate salt | 78% |

The carboxylic acid derivative exhibits enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry or further functionalization .

Nucleophilic Substitution at the Cyclobutane Ring

The strained cyclobutane ring facilitates nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups.

Reaction Pathways

-

Radical-Mediated Functionalization :

Singlet 1,4-biradical intermediates form under thermal conditions, enabling C–C bond formation or β-fragmentation (e.g., yielding methyl cinnamate in 9% yield) .

Substitution Selectivity

| Nucleophile | Product Type | Regioselectivity | Source |

|---|---|---|---|

| NH₃ | γ-Amino ester | C2 position | |

| H₂O | Diol derivative | C3 position |

Ring-Opening and Annulation Reactions

The cyclobutane ring participates in [4+2] annulation with dienophiles like maleic anhydride under Lewis acid catalysis (e.g., SnCl₄), forming polysubstituted naphthalenes .

Example Reaction

textMethyl ester + Maleic anhydride → Naphthalene-1,4-dicarboxylate (Yield: 58%)

Key Factors Influencing Annulation

Electrophilic Aromatic Substitution (EAS)

The 2-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing Cl atom.

Documented EAS Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-2-chlorophenyl | 45% | * |

| Br₂/FeBr₃ | Reflux in CCl₄ | 3-Bromo-2-chlorophenyl | 38% | * |

*Inferred from analogous 2-chlorophenyl systems.

Oxidation and Reduction Pathways

-

Oxidation : The ester group is stable under mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ degrade the cyclobutane ring.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (1-(2-chlorophenyl)cyclobutane-1-methanol) with 72% yield.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzene) | Dominant Pathway |

|---|---|---|

| Ester Hydrolysis | 3.2× faster | Nucleophilic acyl substitution |

| Cyclobutane Ring-Opening | 8.5× faster | Radical-mediated cleavage |

| EAS on Chlorophenyl | 0.6× slower | Meta-directed substitution |

Data extrapolated from cyclobutane and chlorophenyl analogs .

This compound’s versatility in hydrolysis, substitution, and annulation reactions makes it valuable in synthetic organic chemistry, particularly for constructing strained carbocycles or functionalized aromatics. Further studies are needed to explore enantioselective modifications and catalytic systems.

Scientific Research Applications

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate has been identified as a promising candidate for the treatment of infectious diseases, particularly those caused by Mycobacterium tuberculosis. In a high-throughput screening study, this compound exhibited significant inhibitory activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM, making it one of the top candidates for further development .

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 6.9 | |

| Other related compounds | Various | Varies |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of cyclobutanes and carboxylic acid derivatives. One notable method involves the reaction of chlorophenyl derivatives with cyclobutene intermediates, leading to high yields of the desired product .

Table 2: Synthesis Methods

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Cyclobutane Reaction | Reaction with chlorophenyl derivatives | High | |

| Ring-opening reactions | Treatment with bases to produce stable products | Variable |

Structure-Activity Relationship (SAR)

Studies on the SAR of this compound have revealed that modifications to the phenyl ring and cyclobutane structure can significantly affect biological activity. For example, substituents at specific positions on the phenyl ring have been shown to enhance potency against M. tuberculosis while maintaining low cytotoxicity levels .

Table 3: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution at para position | Increased potency | |

| Removal of halogen groups | Improved clearance but reduced activity |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1 : In a study evaluating various analogs for their activity against M. tuberculosis, this compound was identified as one of the most potent compounds, leading to further optimization efforts focused on enhancing its pharmacokinetic properties while retaining efficacy .

- Case Study 2 : Another study explored the potential use of this compound in combination therapies for tuberculosis, demonstrating synergistic effects when paired with existing antibiotics .

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing their function.

Comparison with Similar Compounds

Chlorophenyl Positional Isomers

- 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9): Features a 3-chlorophenyl group and a carboxylic acid instead of an ester. Molecular weight: 224.69 g/mol .

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6):

Functional Group Replacements

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Replaces the 2-chlorophenyl group with a methylamino group. Used as a pharmaceutical intermediate (e.g., in EP 4,374,877 A2 for synthesizing kinase inhibitors) . LCMS m/z 411 [M+H]⁺ , indicating distinct fragmentation patterns compared to chlorophenyl analogs.

- 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9): Ketone instead of ester, with a 2-chlorophenyl group. IUPAC name: 1-(2-Chlorophenyl)ethanone . The ketone’s electron-withdrawing nature contrasts with the ester’s resonance stabilization, affecting reactivity in nucleophilic additions.

Esterification and Salt Formation

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is prepared by reacting methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate, yielding 80% .

- Similar methods could apply to the target compound, though the 2-chlorophenyl group may necessitate optimized reaction conditions to avoid dehalogenation.

Physicochemical Properties

*Estimated based on structural similarity to .

Biological Activity

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, along with relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylate ester functional group. The presence of the chlorine atom enhances its chemical reactivity, which is crucial for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. The compound may influence protein conformation or bind to active sites, thus altering their functionality.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In a high-throughput screening of various compounds against Mycobacterium tuberculosis, this compound exhibited significant growth inhibition, suggesting it may serve as a lead compound for developing new anti-tuberculosis drugs .

Anti-inflammatory Properties

Similar compounds have shown anti-inflammatory effects, indicating that this compound may possess similar pharmacological effects. The structural features allow it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a study assessing the efficacy of various compounds against M. tuberculosis, this compound was included in a library of over 98,000 compounds. The results indicated that this compound had a minimum inhibitory concentration (MIC) of less than 20 µM, categorizing it as a potent inhibitor against the pathogen .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the phenyl ring can significantly impact biological activity. For instance, substituents like halogens can enhance binding affinity to target proteins, thereby increasing potency against specific biological pathways .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be optimized by varying bases, solvents, and temperatures. For example, cyclobutanone derivatives are often synthesized using bases like sodium ethoxide or potassium tert-butoxide in ethanol/methanol under reflux . A related patent (EP 4374877) demonstrates the use of ethyl acetate as a solvent and 4-toluenesulfonate as a reagent, achieving an 80% yield. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and controlled vacuum distillation to isolate intermediates .

- Table 1 : Comparison of Reaction Conditions

| Parameter | Patent Example | General Method |

|---|---|---|

| Base | Not specified | Sodium ethoxide |

| Solvent | Ethyl acetate | Ethanol/Methanol |

| Temperature | Room temperature to reflux | Reflux |

| Yield | 80% | Varies (depends on purity) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : 1H-NMR is critical for confirming structure. For instance, the methyl ester group in related cyclobutane derivatives shows a singlet at δ 3.82 ppm, while aromatic protons (2-chlorophenyl) appear as doublets (e.g., δ 7.48 ppm, J = 7.9 Hz) . Mass spectrometry (MW = 224.68 g/mol for analogs) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) further validate functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions for drug candidates. Researchers use it to synthesize analogs targeting enzyme inhibition (e.g., kinase inhibitors) or receptor modulation. Biological testing typically involves in vitro assays (e.g., IC₅₀ determination) followed by SAR studies .

Advanced Research Questions

Q. How can contradictory spectral data from synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Cross-validate using:

- 2D-NMR (COSY, HSQC) to assign proton-carbon correlations.

- Chiral HPLC to detect enantiomeric excess in stereoisomers.

- X-ray diffraction for absolute configuration confirmation, as demonstrated in cyclopenta[b]indole derivatives .

For example, unexpected peaks in DMSO-d₆ NMR (e.g., δ 9.10 ppm brs) may indicate residual amines; repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What strategies mitigate ring strain effects during functionalization of the cyclobutane core?

- Methodological Answer : Ring strain (~26 kcal/mol in cyclobutanes) increases reactivity but risks undesired ring-opening. Strategies include:

- Low-temperature reactions (–78°C) to stabilize intermediates.

- Bulky protecting groups (e.g., tert-butyl esters) to sterically hinder decomposition.

- Computational modeling (DFT) to predict transition states and optimize substituent positioning .

Q. How can stereochemical control be achieved in derivatives with multiple chiral centers?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution for enantioselective synthesis. For example, the (1R,2S)-configuration in cyclopropane-carboxylate derivatives was confirmed via X-ray and polarimetry . Retrosynthetic analysis tools (e.g., AI-powered synthesis planners) can identify chiral-pool starting materials .

Q. What computational methods are suitable for predicting reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) calculates bond dissociation energies and transition states for ring-opening reactions.

- Molecular Dynamics (MD) simulates solvation effects on stability.

- Retrosynthesis algorithms (e.g., Template_relevance models) prioritize feasible pathways, leveraging databases like Reaxys for analog comparisons .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC-MS . For instance, impurities <0.5% are critical for reliable IC₅₀ values. Cross-reference with structurally validated analogs (e.g., 1-(4-chlorophenyl)-cyclopentanecarboxylic acid) to isolate substituent effects .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Follow SDS guidelines for cyclobutane derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.